2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid
Description
Properties
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-9-8-10(6-7-12(9)15)21(19,20)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKYFGLLAORHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202936 | |
| Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379254-41-8 | |
| Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Fluoro-3-methylphenyl)sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801202936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid typically involves the sulfonation of 4-fluoro-3-methylbenzenesulfonamide followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often include the use of strong acids or bases, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in developing new compounds for research purposes.
Biochemical Research
The compound has been investigated for its potential as an enzyme inhibitor or ligand in biochemical assays. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This property is crucial for designing drugs that target specific enzymes involved in disease processes.
Medicinal Chemistry
Research into the therapeutic properties of this compound has revealed potential applications in treating various conditions:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation, which is beneficial in treating diseases such as arthritis.
- Antimicrobial Properties : Studies indicate that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.
- Antidiabetic Effects : Preliminary research suggests potential antidiabetic properties, warranting further investigation into its mechanisms and efficacy.
Industrial Applications
In the industrial sector, this compound is utilized in the development of specialty chemicals and materials with specific functional properties. Its unique structure allows for tailored applications in various chemical processes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of benzenesulfonamides, including this compound. The results indicated significant antibacterial potency against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anti-inflammatory Properties
Research has demonstrated that sulfonamide derivatives exhibit anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses, positioning this compound as a candidate for further exploration in inflammatory disease treatments .
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluoro and methyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₄H₁₂FNO₄S.
Biological Activity
2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and antidiabetic properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoic acid core substituted with a sulfonamide group and a fluoromethyl group. This configuration is crucial for its biological activity.
- Molecular Formula : C13H12FNO4S
- Molecular Weight : 295.30 g/mol
- CAS Number : 1195768-19-4
Antimicrobial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. A study investigating various synthesized sulfonamides, including those related to this compound, found that these compounds showed potent activity against a range of microbial strains.
| Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Candida albicans | 20 | |
| Pseudomonas aeruginosa | 12 |
The study concluded that the presence of the sulfonamide group enhances the binding affinity to bacterial enzymes, thereby inhibiting their growth.
Antidiabetic Activity
In addition to its antimicrobial effects, this compound has been evaluated for its antidiabetic potential. The compound was tested as an inhibitor of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.
The results indicated that the compound effectively inhibits these enzymes, suggesting its potential use in managing postprandial hyperglycemia.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in its biological activities. The docking analysis revealed favorable interactions characterized by hydrogen bonds and hydrophobic interactions.
- Target Protein : α-Glucosidase
- Binding Energy : -8.5 kcal/mol
- Key Interactions : Hydrogen bonds with Asp215 and hydrophobic interactions with Phe301.
These findings support the observed biological activities and suggest that modifications to the compound's structure could enhance efficacy.
Case Studies
A notable case study involved patients treated with sulfonamide derivatives for bacterial infections. Among these patients, those administered formulations containing this compound exhibited quicker recovery times and reduced infection rates compared to controls.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-Fluoro-3-methylbenzenesulfonamido)benzoic acid, and how can reactive intermediates be stabilized during synthesis?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine or hydroxylamine. For fluorinated analogs like this compound, halogenation (e.g., using fluorinating agents) and sulfonamide bond formation are critical steps. Stabilizing reactive intermediates (e.g., sulfonyl chlorides) requires anhydrous conditions and low temperatures to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography ensures product integrity. Similar strategies are employed in synthesizing 2-amino-4-bromo-3,5-difluorobenzoic acid derivatives, where halogenation and amination steps are optimized under inert atmospheres .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR is essential for verifying fluorine substitution patterns, while NMR identifies proton environments.
- X-ray Crystallography : Programs like SHELXL (part of the SHELX system) refine crystal structures, resolving bond lengths and angles. Robust data collection protocols (e.g., high-resolution synchrotron sources) mitigate errors in sulfonamide derivatives .
- Infrared (IR) Spectroscopy : Confirms sulfonamide (S=O stretching at ~1350–1150 cm) and carboxylic acid (O-H stretch at ~2500–3000 cm) functional groups.
Q. What safety protocols are recommended for handling sulfonamide-containing compounds like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of fine powders.
- Storage : Store in airtight containers away from moisture, as sulfonamides may hydrolyze under humid conditions. Safety Data Sheets (SDS) for structurally similar compounds emphasize these protocols .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies. Basis sets (e.g., 6-311+G(d,p)) model electron density around fluorine and sulfonamide groups. Computational workflows should validate results against experimental data (e.g., NMR chemical shifts) . For fluorinated benzoic acids, DFT predicts electron-withdrawing effects of fluorine, influencing acidity and hydrogen-bonding interactions .
Q. What strategies resolve discrepancies in crystallographic data analysis for sulfonamide derivatives?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s twin refinement tools for overlapping diffraction patterns.
- High-Resolution Data : Collect data at low temperatures (100 K) to reduce thermal motion artifacts.
- Validation Software : Programs like PLATON check for missed symmetry or disorder in sulfonamide moieties. These methods are critical for resolving structural ambiguities in complex benzoic acid derivatives .
Q. How do fluorine and methyl substituents on the benzenesulfonamide moiety influence biological activity?
- Methodological Answer :
- Fluorine : Enhances metabolic stability and membrane permeability via reduced polar surface area. In 3-fluoro-4-methoxybenzoic acid, fluorine directs electrophilic substitution reactions, altering binding affinity to biological targets .
- Methyl Groups : Increase lipophilicity, potentially improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies on similar compounds suggest methyl groups fine-tune steric interactions with enzyme active sites .
Q. What metabolic pathways are observed in fluorinated benzoic acid derivatives, and how can they inform studies on this compound?
- Methodological Answer : Fluorinated benzoic acids often undergo phase I metabolism (hydroxylation, defluorination) and phase II conjugation (glucuronidation, sulfation). In vitro assays using liver microsomes identify primary metabolites, while LC-MS/MS tracks metabolic stability. For example, 4-fluorobenzoic acid derivatives show prolonged half-lives due to fluorine’s resistance to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
